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Compound Name: Cerlapirdine Hydrochloride

Cat. No.: B10859008 Get Quote

Cerlapirdine Hydrochloride: A Technical Guide
for Researchers
For Immediate Release

This technical guide provides a comprehensive overview of the structural formula, properties,

and experimental protocols related to Cerlapirdine Hydrochloride (SAM-531, PF-05212365),

a selective and potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. This

document is intended for researchers, scientists, and drug development professionals

interested in the neuropharmacological landscape of cognitive enhancers. Cerlapirdine was

under investigation for the treatment of cognitive deficits associated with Alzheimer's disease

and schizophrenia before its development was discontinued.

Chemical Structure and Properties
Cerlapirdine Hydrochloride is the hydrochloride salt of Cerlapirdine. Its chemical and physical

properties are summarized in the tables below.

Table 1: Chemical Properties of Cerlapirdine Hydrochloride
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Property Value Source

Chemical Name

N,N-dimethyl-3-{[3-

(naphthalen-1-ylsulfonyl)-1H-

indazol-5-yl]oxy}propan-1-

amine monohydrochloride

[1]

Molecular Formula C22H23N3O3S · HCl [1]

Molecular Weight 446.0 g/mol [1]

CAS Number 925447-04-7 [1]

Predicted pKa (Strongest

Acidic)
9.13 [2]

Predicted pKa (Strongest

Basic)
7.83 [2]

Table 2: Physical Properties of Cerlapirdine Hydrochloride

Property Value Source

Predicted Water Solubility 0.00476 mg/mL [2]

Predicted LogP 3.4 [2]

Pharmacological Properties
Cerlapirdine is a selective and potent full antagonist of the 5-HT6 receptor.[3] The 5-HT6

receptor is primarily expressed in the central nervous system, particularly in regions associated

with learning and memory. Blockade of this receptor is thought to modulate multiple

neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial

for cognitive function.[3]

Table 3: Pharmacological Properties of Cerlapirdine
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Property Value

Mechanism of Action 5-HT6 receptor antagonist

Therapeutic Claim Treatment of Alzheimer's disease

Signaling Pathways
As a 5-HT6 receptor antagonist, Cerlapirdine blocks the downstream signaling cascades

initiated by the binding of serotonin to the 5-HT6 receptor. The primary signaling pathway for

the 5-HT6 receptor involves its coupling to Gs alpha subunit, leading to the activation of

adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP).[3]
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Figure 1: Simplified 5-HT6 Receptor Signaling Pathway and the inhibitory action of

Cerlapirdine.

Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of 5-HT6 receptor

antagonists like Cerlapirdine. Below are representative methodologies for key in vitro assays.
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Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the 5-HT6 receptor.

Methodology:

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the

human 5-HT6 receptor.

Assay Buffer: Utilize a binding buffer, for example, 50 mM Tris-HCl, 10 mM MgCl2, and 0.5

mM EDTA at pH 7.4.

Incubation: In a 96-well plate, incubate the cell membranes (e.g., 25 µg protein/well) with a

specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD at a final concentration of 1-2 nM)

and various concentrations of Cerlapirdine Hydrochloride.

Non-specific Binding: Determine non-specific binding in the presence of a high concentration

of an unlabeled ligand (e.g., 5 µM methiothepin).

Incubation Conditions: Incubate the plates at 37°C for 60 minutes.

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound

and free radioligand.

Washing: Wash the filters with ice-cold buffer.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Calculate the Ki value from the IC50 value determined from the competition

binding curve.
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Figure 2: General workflow for a radioligand binding assay.

cAMP Accumulation Assay
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This functional assay measures the ability of an antagonist to block the agonist-induced

production of cAMP.

Methodology:

Cell Culture: Culture cells stably expressing the 5-HT6 receptor in a suitable medium.

Cell Plating: Seed the cells into a 96-well or 384-well plate.

Compound Addition: Pre-incubate the cells with varying concentrations of Cerlapirdine
Hydrochloride.

Agonist Stimulation: Add a known 5-HT6 receptor agonist (e.g., serotonin) at a concentration

that elicits a submaximal response (e.g., EC80).

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels

using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Data Analysis: Plot the cAMP levels against the concentration of Cerlapirdine
Hydrochloride to determine the IC50 value.
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Figure 3: General workflow for a cAMP accumulation assay.
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Analytical Method: High-Performance Liquid
Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the analysis of Cerlapirdine Hydrochloride in

bulk and pharmaceutical dosage forms. A general method is outlined below and should be

optimized for specific instrumentation.

Methodology:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength determined by the UV spectrum of Cerlapirdine, or

Mass Spectrometry (MS) for identification of degradants.

Column Temperature: 30°C.

Injection Volume: 10 µL.

Sample Preparation: Dissolve Cerlapirdine Hydrochloride in a suitable solvent (e.g., a

mixture of water and methanol) to a known concentration.

Preclinical Pharmacokinetics
Preclinical studies revealed species differences in the brain penetration of Cerlapirdine.

Table 4: In Vivo Pharmacokinetics of Cerlapirdine

Parameter Value Species

Brain/Plasma Unbound Ratio Data not publicly available Rat, Non-human primate

Receptor Occupancy
Target engagement confirmed

by PET
Non-human primate
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Synthesis
A detailed, step-by-step synthesis protocol for Cerlapirdine Hydrochloride is not publicly

available. However, the synthesis of structurally related N,N-dimethyl-3-(aryloxy)propan-1-

amines and N-arylsulfonyl-indazoles has been described in the chemical literature and patents.

The synthesis would likely involve the coupling of a 3-(naphthalen-1-ylsulfonyl)-1H-indazol-5-ol

intermediate with a 3-(dimethylamino)propyl halide or a related electrophile.

Conclusion
Cerlapirdine Hydrochloride is a well-characterized 5-HT6 receptor antagonist that showed

promise in preclinical models of cognition. Despite its discontinuation in clinical development,

the information gathered on its properties and the methodologies for its evaluation remain

valuable for the scientific community. This technical guide provides a foundational resource for

researchers investigating the role of the 5-HT6 receptor in neurological disorders and for those

involved in the development of novel cognitive enhancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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